molecular formula C39H49Cl2N5O4 B13365663 7-(4-(2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-N-hydroxyheptanamide

7-(4-(2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-N-hydroxyheptanamide

Cat. No.: B13365663
M. Wt: 722.7 g/mol
InChI Key: ODMAGXZOJNLPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-(2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-N-hydroxyheptanamide is a complex organic compound featuring a piperazine ring, an imidazole moiety, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-N-hydroxyheptanamide involves multiple steps, including the formation of the piperazine ring, the imidazole moiety, and the coupling of these components with the aromatic rings. Common synthetic methods include cyclization reactions, such as the cyclization of 1,2-diamine derivatives with sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as parallel solid-phase synthesis and photocatalytic synthesis, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under specific conditions.

    Reduction: The imidazole moiety can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings can lead to the formation of quinones, while reduction of the imidazole moiety can yield different imidazoline derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its multiple functional groups make it a versatile tool for probing biological systems .

Medicine

Its structure suggests it could interact with various biological targets, making it a candidate for drug development .

Industry

In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 7-(4-(2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-N-hydroxyheptanamide involves its interaction with specific molecular targets. The piperazine ring and imidazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Compared to similar compounds, 7-(4-(2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-N-hydroxyheptanamide stands out due to its complex structure and multiple functional groups. This complexity allows for a broader range of interactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C39H49Cl2N5O4

Molecular Weight

722.7 g/mol

IUPAC Name

7-[4-[2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-1-yl]-N-hydroxyheptanamide

InChI

InChI=1S/C39H49Cl2N5O4/c1-5-50-33-26-29(39(2,3)4)15-20-32(33)37-42-35(27-11-16-30(40)17-12-27)36(28-13-18-31(41)19-14-28)46(37)38(48)45-24-22-44(23-25-45)21-9-7-6-8-10-34(47)43-49/h11-20,26,35-36,49H,5-10,21-25H2,1-4H3,(H,43,47)

InChI Key

ODMAGXZOJNLPBL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCCCCC(=O)NO)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.